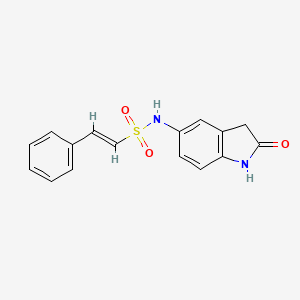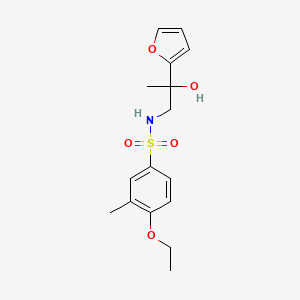
(E)-N-(2-oxoindolin-5-yl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “(E)-N-(2-oxoindolin-5-yl)-2-phenylethenesulfonamide”, there are related compounds that have been synthesized. For instance, a series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides have been designed and synthesized . Another synthesis route involves N-(2-oxoindolin-5-yl)acetamide.Scientific Research Applications
1. Antimicrobial and Anticancer Potential
(E)-N-(2-oxoindolin-5-yl)-2-phenylethenesulfonamide derivatives have been studied for their antimicrobial and anticancer activities. A series of related derivatives demonstrated in vitro antimicrobial activity and showed promise in anticancer evaluations against cell lines like HCT116 and RAW 264.7. Notably, certain compounds within this series were found more active than the standard drug carboplatin, highlighting their potential in therapeutic applications (Kumar et al., 2014).
2. Carbonic Anhydrase Inhibitory and Anticancer Activity
Novel derivatives of (E)-N-(2-oxoindolin-5-yl)-2-phenylethenesulfonamide were synthesized and found to inhibit carbonic anhydrase isoforms, particularly hCA II and IX. These compounds were also evaluated for their anti-proliferative activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines. Some compounds showed significant potency, with effects like inducing the intrinsic apoptotic mitochondrial pathway in MCF-7 cells (Eldehna et al., 2017).
3. Synthesis and Potential Pharmaceutical Applications
A novel palladium-catalyzed method was developed for synthesizing (E)-(2-oxoindolin-3-ylidene)phthalimides, a derivative of (E)-N-(2-oxoindolin-5-yl)-2-phenylethenesulfonamide. These compounds are of great interest due to their potential pharmaceutical applications in major therapeutic areas such as oncology, inflammation, neurology, immunology, and endocrinology (Tang et al., 2008).
properties
IUPAC Name |
(E)-N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-16-11-13-10-14(6-7-15(13)17-16)18-22(20,21)9-8-12-4-2-1-3-5-12/h1-10,18H,11H2,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISUUQZOCXLPQX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-oxoindolin-5-yl)-2-phenylethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B2586377.png)
![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)

![N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2586380.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)
![3-methyl-6-({4-[(2-methylphenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2586383.png)
amino}ethyl)benzoic acid](/img/structure/B2586385.png)
![4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2586389.png)


![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2586394.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2586395.png)